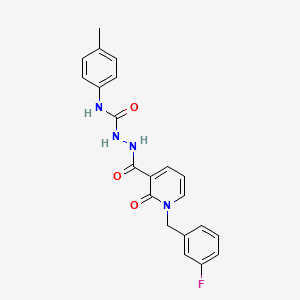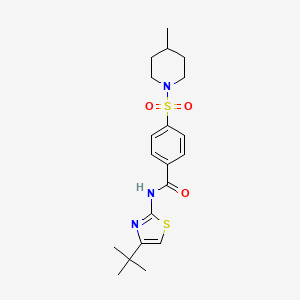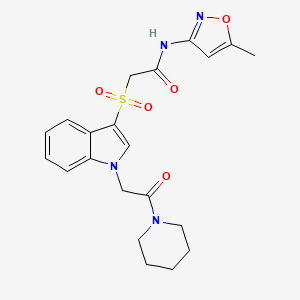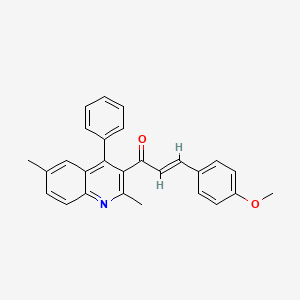![molecular formula C11H16O2 B2686077 Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol CAS No. 62356-51-8](/img/structure/B2686077.png)
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol
Overview
Description
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol, also known as TUDCA, is a bile acid derivative that has been extensively studied for its therapeutic potential in various diseases. It is a naturally occurring compound found in bear bile and has been used in traditional Chinese medicine for centuries. In recent years, TUDCA has gained attention for its potential in treating liver diseases, neurodegenerative disorders, and metabolic syndromes.
Mechanism of Action
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol exerts its therapeutic effects through several mechanisms. In liver diseases, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can reduce endoplasmic reticulum stress and prevent cell death. In neurodegenerative disorders, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can reduce oxidative stress and inflammation and prevent cell death. In metabolic syndromes, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has several biochemical and physiological effects. It can improve liver function, reduce inflammation, and prevent cell death. It can also improve glucose and lipid metabolism, reduce oxidative stress, and prevent cell death in the brain and other organs.
Advantages and Limitations for Lab Experiments
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a relatively safe compound that has minimal toxicity and side effects. However, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has some limitations for lab experiments. It is a hydrophilic compound that has limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol research. One direction is to investigate its potential in treating other diseases, such as cancer and autoimmune disorders. Another direction is to develop new formulations and delivery methods that can enhance its therapeutic effects. Additionally, more studies are needed to understand its mechanism of action and to optimize its therapeutic dose and duration of treatment.
Synthesis Methods
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of cholic acid with ursodeoxycholic acid, while microbial fermentation involves the use of bacteria, such as Clostridium perfringens, to convert cholic acid into Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol.
Scientific Research Applications
Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has been extensively studied for its therapeutic potential in various diseases. In liver diseases, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has been shown to have hepatoprotective effects and can prevent liver damage caused by toxins, alcohol, and other insults. In neurodegenerative disorders, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has been shown to have neuroprotective effects and can prevent cell death caused by oxidative stress and inflammation. In metabolic syndromes, Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol has been shown to have anti-inflammatory and anti-obesity effects and can improve glucose and lipid metabolism.
properties
IUPAC Name |
tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHAJIYHXLQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC(C2C4C1C3CC4O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151939 | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62356-51-8 | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-[1]Propanyl[3]ylidenepentalene-5,8-diol, octahydro-, stereoisomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-3-nitrobenzohydrazide](/img/structure/B2686000.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)


![4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide](/img/structure/B2686008.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2686010.png)


![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)
